N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Gastroprotective Structure-Activity Relationship Positional Isomerism

This 7-methyl isomer is structurally distinct from the extensively patented 6-methyl analogs known for up to 95% gastroprotective lesion inhibition. Its N-(4-chlorophenyl) substituent enables halogen-bonding studies and matched molecular pair analysis (Cl→CH₃). Procuring the exact 7-methyl derivative—not a generic 6-methyl analog—is essential for valid SAR mapping, in vivo head-to-head efficacy comparisons, and generating novel composition-of-matter data to support patent circumvention or freedom-to-operate opinions.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
CAS No. 877649-67-7
Cat. No. B2893593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS877649-67-7
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74
Structural Identifiers
SMILESCC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)C=C1
InChIInChI=1S/C16H12ClN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)15(21)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,21)
InChIKeyJVFGESXVEHCQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-67-7): Core Structure and Procurement Relevance


N-(4-Chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-67-7) is a heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class. Its core scaffold is documented in multiple patents as a gastroprotective pharmacophore, with demonstrated efficacy in ethanol- and indomethacin-induced gastric ulcer models [1]. The compound incorporates a 7-methyl substituent on the pyrido ring and an N-(4-chlorophenyl) carboxamide side chain. This specific substitution pattern distinguishes it from the heavily exemplified 6-methyl analogs, which are reported to achieve up to 95% inhibition of gastric lesions at 50 mg/kg oral dose in rats [1]. The 7-methyl substitution therefore represents a structurally distinct isomer within a validated bioactive series, offering a unique vector for structure–activity relationship (SAR) exploration and patent expansion.

Why N-(4-Chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Cannot Be Replaced by Generic 4-Oxo-4H-pyrido[1,2-a]pyrimidine Analogs


The 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class exhibits strong positional and substituent-dependent activity cliffs. In the foundational patent literature, the 6-methyl position is consistently identified as the optimal alkyl substitution site for gastroprotective potency, with N-isopropyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide achieving 95% inhibition of ethanol-induced gastric lesions at 50 mg/kg, while other alkyl variants in the same series show activities as divergent as 48–77% under identical conditions [1]. The target compound bears a 7-methyl group instead of the 6-methyl motif, a positional isomerism that is known to significantly alter both electronic distribution and steric topology of the fused bicyclic system [2]. Consequently, a generic 6-methyl analog cannot be assumed to recapitulate the pharmacological profile, metabolic stability, or toxicity profile of the 7-methyl derivative. Empirically determined performance data for this exact isomer are therefore non-negotiable for any procurement decision aimed at SAR exploration, in vivo proof-of-concept, or IP generation.

Quantitative Differentiation Evidence for CAS 877649-67-7 Against Closest Structural Analogs


Positional Isomerism: 7-Methyl vs. 6-Methyl Substitution and Impact on Gastroprotective Potency

The target compound features a 7-methyl substituent on the pyrido ring, whereas the most extensively characterized gastroprotective analogs in the patent literature bear a 6-methyl group [1]. In the rat ethanol-induced gastric ulcer model, N-isopropyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide achieved 95% inhibition of mucosal lesions at 50 mg/kg p.o., while the bulkier N-tert-pentyl-6-methyl analog reached only 77% inhibition at the same dose [1]. This demonstrates that even within the 6-methyl subseries, minor side-chain modifications result in a >18 percentage-point swing in efficacy. Shifting the methyl group from position 6 to position 7 alters the electronic environment of the pyrimidine ring and the conformational preferences of the fused bicyclic system, as established by NMR studies on related pyrido[1,2-a]pyrimidines [2]. The resulting potency differential cannot be linearly predicted, rendering the 7-methyl isomer a chemically distinct tool for SAR elucidation.

Gastroprotective Structure-Activity Relationship Positional Isomerism

N-Aryl Substituent Comparison: 4-Chlorophenyl vs. 4-Methylphenyl in the 7-Methyl Series

The target compound carries an N-(4-chlorophenyl) carboxamide substituent. The closest commercially available analog, N-(4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-51-9), differs only by the replacement of chlorine with a methyl group on the para position of the phenyl ring [1]. This single-atom substitution (Cl vs. CH3) introduces significant differences in electronic effects (Hammett σp: Cl = +0.23; CH3 = -0.17), lipophilicity (π: Cl = +0.71; CH3 = +0.56), and hydrogen-bonding potential (Cl can act as a weak halogen-bond acceptor). In kinase and protease drug discovery programs, analogous Cl→CH3 swaps have been shown to alter target binding affinity by more than 10-fold and to shift metabolic clearance pathways [2]. The 4-chlorophenyl variant therefore constitutes a chemically orthogonal tool for probing halogen-bonding interactions and for tuning logD, metabolic stability, and off-target pharmacology relative to the 4-methylphenyl benchmark.

Medicinal Chemistry Halogen Bonding Lipophilicity

In-Class Gastroprotective Activity: 4-Oxo-4H-pyrido[1,2-a]pyrimidine Core as a Validated Anti-Ulcer Scaffold

Compounds bearing the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide core have been repeatedly shown to exert significant gastroprotective effects in rodent models [1]. In the indomethacin-induced gastric ulcer assay, N-isopropyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibited lesions by 88% at 100 mg/kg p.o., while N-propyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide achieved 48% inhibition at just 12.5 mg/kg p.o. [1]. The unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide subclass was identified as the most effective chemotype, with the nature and position of substituents being the primary determinants of potency [2]. Although direct activity data for the 7-methyl-4-chlorophenyl derivative are not yet disclosed, the compound inherits the validated core scaffold and thus belongs to a class with an established translational rationale for gastroprotective drug development.

Anti-Ulcer Gastric Cytoprotection NSAID-Induced Gastric Injury

Oral Toxicity Threshold: Class-Level Safety Margin Relevant to Compound Selection

The US Patent 5,387,588 reports that oral LD50 values for the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide series are generally greater than 250 mg/kg in rats and mice [1]. Although direct toxicity data for CAS 877649-67-7 are not available, this class-level threshold provides a conservative safety benchmark for initial in vivo study design. When combined with the gastroprotective efficacy data for close analogs (48–95% inhibition at 12.5–100 mg/kg), a tentative therapeutic index (LD50 / ED50) exceeding 2.5 at minimum can be estimated for the class, distinguishing it from more acutely toxic anti-ulcer scaffolds such as high-dose bismuth preparations or cytotoxic chemotherapeutics repurposed for ulcer indications.

Acute Toxicity Safety Pharmacology Therapeutic Window

Defined Research and Industrial Application Scenarios for N-(4-Chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide


Structure–Activity Relationship (SAR) Exploration of Positional Methyl Isomers in Gastroprotective Drug Discovery

The compound serves as a critical tool for mapping the SAR landscape of 7-methyl vs. 6-methyl substitution in the pyrido[1,2-a]pyrimidine-3-carboxamide series. By directly comparing the gastroprotective efficacy of CAS 877649-67-7 with the 6-methyl benchmark compounds (e.g., N-isopropyl-6-methyl analog achieving 95% inhibition at 50 mg/kg [1]), researchers can determine whether the methyl positional shift retains, enhances, or abolishes anti-ulcer activity. Outcome data inform design of next-generation derivatives and patent circumvention strategies.

Halogen-Bonding Probe for Target Engagement Studies

The 4-chlorophenyl substituent introduces a halogen-bond acceptor/donor functionality absent in the 4-methylphenyl analog (CAS 877649-51-9). This compound can be co-crystallized with putative protein targets (e.g., kinases, PDEs) to resolve the contribution of halogen bonding to binding affinity and selectivity. In a broader context, it serves as a matched molecular pair for quantifying the free-energy contribution of a Cl→CH3 swap, a parameter of high value in computational medicinal chemistry and fragment-based drug design.

In Vivo Proof-of-Concept for Non-6-Methyl Pyrido[1,2-a]pyrimidine Gastric Cytoprotectants

Given the established class-level gastroprotective activity (48–95% lesion inhibition for 6-methyl analogs in rat ethanol and indomethacin models [1][2]) and the class oral LD50 > 250 mg/kg [1], the compound is suitable for a head-to-head in vivo efficacy study against the 6-methyl clinical candidate progenitor. This study would generate critical data on whether the 7-methyl isomer offers an improved therapeutic index, differentiated duration of action, or altered tissue distribution, directly supporting lead selection decisions.

Chemical Tool for Patent Landscape Expansion and Freedom-to-Operate Analysis

The 7-methyl configuration is less exemplified than the 6-methyl series in existing patents (US 5,387,588 predominantly claims 6-methyl embodiments [1]). Procuring and characterizing this isomer enables the generation of composition-of-matter and method-of-use data that can support new patent filings with potentially broader claims, or alternatively, underpin a freedom-to-operate opinion by demonstrating structural and functional non-obviousness over the prior art.

Quote Request

Request a Quote for N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.